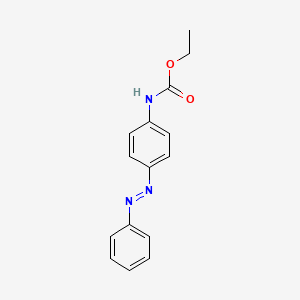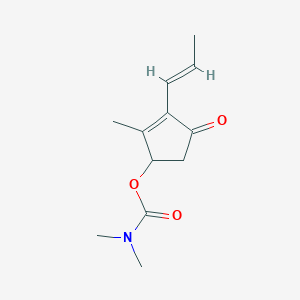![molecular formula C15H22N4 B14146834 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-79-4](/img/structure/B14146834.png)
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is a compound that features a pyrrolidine ring and an indazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of fused benzene and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indazole moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the indazole group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indazole moiety can interact with these targets through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indazole derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole.
Uniqueness: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is unique due to the combination of the pyrrolidine ring and indazole moiety, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Eigenschaften
CAS-Nummer |
89007-79-4 |
|---|---|
Molekularformel |
C15H22N4 |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
1-(3-pyrrolidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(18-9-4-5-10-18)8-11-19-14-7-3-2-6-13(14)15(16)17-19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H2,16,17) |
InChI-Schlüssel |
GIYFCNZOOHTDBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
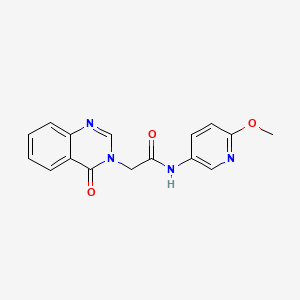
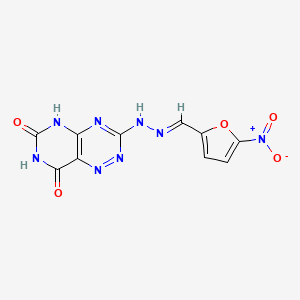
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
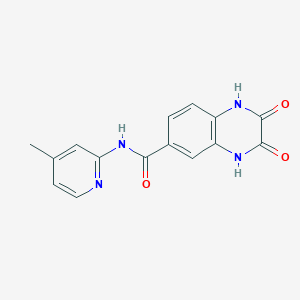
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
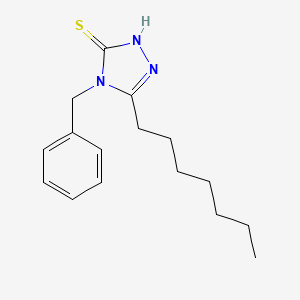
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
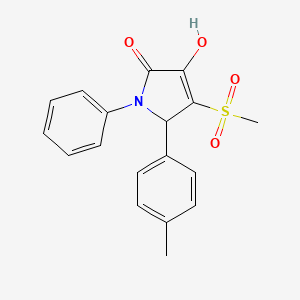
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
